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Abstract
This technical guide provides an in-depth exploration of the structural elucidation of aurilide, a

potent cytotoxic 26-membered cyclodepsipeptide originally isolated from the sea hare

Dolabella auricularia. The determination of its complex stereostructure was a significant

achievement in natural product chemistry, employing a combination of advanced spectroscopic

techniques, chemical degradation, and enantioselective synthesis. This document details the

experimental protocols, presents key quantitative data in a structured format, and provides

visual representations of the elucidation workflow and key spectroscopic correlations, serving

as a comprehensive resource for researchers in natural products chemistry, medicinal

chemistry, and drug development.

Introduction
Aurilide, first reported by Suenaga et al., is a marine-derived natural product that has garnered

significant attention due to its powerful cytotoxic activity against various cancer cell lines, with

an IC50 of 0.011 μg/mL against HeLa S3 cells.[1][2] Its intricate molecular architecture,

featuring a 26-membered macrocycle comprising a pentapeptide and a polyketide chain with

multiple stereocenters, presented a formidable challenge for structural elucidation.[3] This

guide will systematically dissect the methodologies employed to unravel the planar structure

and absolute stereochemistry of aurilide.
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Isolation and Initial Characterization
The initial step in the structural elucidation of aurilide was its isolation from the sea hare

Dolabella auricularia. The process involved extraction of the collected specimens with organic

solvents, followed by a series of chromatographic separations to yield the pure compound.

Experimental Protocol: Isolation of Aurilide
Extraction: Specimens of Dolabella auricularia were extracted with a mixture of chloroform

and methanol.

Solvent Partitioning: The crude extract was partitioned between ethyl acetate and water. The

cytotoxic activity was concentrated in the ethyl acetate layer.

Silica Gel Chromatography: The active fraction was subjected to column chromatography on

silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by

chloroform-methanol).

Reversed-Phase HPLC: Final purification was achieved by reversed-phase high-

performance liquid chromatography (HPLC) to yield pure aurilide as a white amorphous

solid.

Planar Structure Determination via Spectroscopic
Analysis
The planar structure of aurilide was pieced together through a comprehensive analysis of data

from mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR)

spectroscopy.

Mass Spectrometry
High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was instrumental in

determining the molecular formula of aurilide.
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Spectrometric Data Value

Molecular Formula C₄₄H₇₅N₅O₁₀

HR-FABMS (m/z) [M+H]⁺ obs. 834.5594

[M+H]⁺ calc. 834.5592

NMR Spectroscopy
Extensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation

Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation), were conducted to establish the connectivity of the

atoms within the molecule.

Table 1: ¹H NMR Data for Aurilide (500 MHz, CDCl₃)
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Position δH (ppm) Multiplicity J (Hz)

Val-1 NH 7.58 d 9.5

Val-1 α 4.63 dd 9.5, 7.5

Val-1 β 2.25 m

N-Me-Ala-2 N-CH₃ 3.12 s

N-Me-Ala-2 α 5.35 q 7.0

Sar-3 N-CH₃ 3.05 s

Sar-3 α 4.15, 3.85 d, d 17.0

N-Me-p-MeO-Phe-4

N-CH₃
2.85 s

N-Me-p-MeO-Phe-4 α 5.65 t 7.5

Ile-5 NH 7.15 d 9.0

Ile-5 α 4.75 dd 9.0, 8.0

Polyketide H-2 5.10 d 9.5

Polyketide H-3 6.85 dd 15.5, 9.5

Polyketide H-4 5.80 d 15.5

Polyketide H-5 4.10 m

Polyketide H-6 1.85 m

Polyketide H-7 3.60 m

Table 2: ¹³C NMR Data for Aurilide (125 MHz, CDCl₃)
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Position δC (ppm)

Val-1 C=O 171.5

Val-1 α 58.7

Val-1 β 30.9

N-Me-Ala-2 C=O 170.8

N-Me-Ala-2 α 55.4

N-Me-Ala-2 N-CH₃ 33.5

Sar-3 C=O 169.2

Sar-3 α 52.1

Sar-3 N-CH₃ 36.1

N-Me-p-MeO-Phe-4 C=O 171.1

N-Me-p-MeO-Phe-4 α 59.8

N-Me-p-MeO-Phe-4 N-CH₃ 31.7

Ile-5 C=O 170.1

Ile-5 α 57.9

Polyketide C-1 173.2

Polyketide C-2 77.5

Polyketide C-3 145.1

Polyketide C-4 121.9

Polyketide C-5 72.8

Polyketide C-6 40.5

Polyketide C-7 69.7

Note: The assignments are based on the data available in the primary literature and may be

subject to minor variations.
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Key 2D NMR Correlations
The following diagram illustrates the key HMBC and COSY correlations that were crucial in

assembling the planar structure of aurilide.
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Key 2D NMR Correlations in Aurilide

Determination of Absolute Stereochemistry
Establishing the absolute configuration of the numerous stereocenters in aurilide required a

combination of chemical degradation, derivatization, and comparison with synthetic standards.

Chiral Analysis of Amino Acid Residues
The stereochemistry of the amino acid components was determined by acidic hydrolysis of

aurilide, followed by chiral HPLC analysis of the resulting amino acids.

Acid Hydrolysis: A sample of aurilide was hydrolyzed with 6N HCl at 110 °C for 24 hours in a

sealed tube.

Derivatization: The amino acid hydrolysate was derivatized with a chiral derivatizing agent,

such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).

Chiral HPLC Analysis: The derivatized amino acids were analyzed by reversed-phase HPLC

and their retention times were compared with those of derivatized authentic D- and L-amino
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acid standards.

This analysis established the L-configuration for Valine, N-Methylalanine, Sarcosine, N-Methyl-

p-methoxyphenylalanine, and Isoleucine.

Stereochemistry of the Polyketide Moiety
The absolute stereochemistry of the polyketide portion was determined through a multi-step

process involving chemical degradation and enantioselective synthesis of a key fragment.

Ozonolysis: Aurilide was subjected to ozonolysis to cleave the double bond in the polyketide

chain, followed by reductive workup.

Derivatization: The resulting fragments were derivatized to facilitate analysis and

comparison.

Enantioselective Synthesis: An enantioselective synthesis of a key degradation fragment

was undertaken to establish the absolute configuration of the stereocenters at C-5 and C-7.

Comparison: The synthetic fragment was compared with the degradation product using

spectroscopic methods (NMR) and by measuring its specific rotation to confirm the absolute

stereochemistry.

The following workflow diagram illustrates the logical steps taken to determine the absolute

stereochemistry of the polyketide chain.
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Workflow for Stereochemical Determination

Conclusion
The structural elucidation of aurilide stands as a testament to the power of a multi-faceted

approach in natural product chemistry. Through the systematic application of spectroscopic

analysis, chemical degradation, and enantioselective synthesis, the complete planar and

stereochemical structure of this potent cytotoxic agent was successfully determined. This

detailed understanding of aurilide's structure has paved the way for its total synthesis, the

synthesis of analogues for structure-activity relationship studies, and further investigations into

its mechanism of action as a potential anticancer therapeutic. This guide provides a
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comprehensive overview of this seminal work, offering valuable insights for researchers

engaged in the discovery and development of novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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